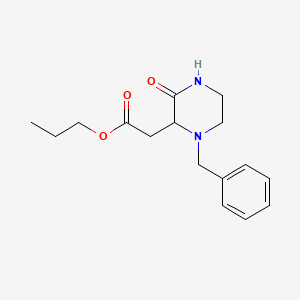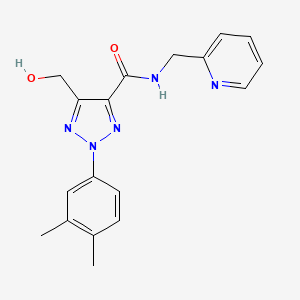![molecular formula C20H16ClN7O B11389762 10-(4-chlorophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11389762.png)
10-(4-chlorophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound has a fascinating structure, combining multiple aromatic rings and nitrogen atoms. Its systematic name is quite a mouthful, but we’ll break it down. The compound consists of a tricyclic core with three fused rings, and it contains both phenyl and chlorophenyl substituents. The presence of nitrogen atoms in the structure makes it intriguing for various applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with the cyclization of appropriately substituted precursors. For example, a key step might be the intramolecular Diels-Alder reaction between a diene and a dienophile. This reaction forms the central tricyclic core. Subsequent functional group manipulations lead to the final product.
Reaction Conditions: The specific reaction conditions depend on the synthetic strategy chosen. Researchers often optimize temperature, solvent, and catalysts to achieve high yields and selectivity.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories typically prepare this compound using small-scale synthetic routes. Its complexity and specialized applications limit large-scale production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the substituents or the core structure.
Substitution: Nucleophilic substitution reactions at the phenyl or chlorophenyl positions are possible.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce functional groups.
Substitution: Strong bases (e.g., sodium hydroxide, NaOH) or nucleophiles (e.g., amines) facilitate substitution reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. Oxidation may lead to ketones or aldehydes, while reduction could yield saturated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Researchers explore its potential as a catalyst due to its unique structure and nitrogen atoms.
Supramolecular Chemistry: Its tricyclic framework contributes to supramolecular assemblies.
Drug Discovery: The compound’s structural features make it interesting for drug development.
Antibacterial Properties: Some derivatives exhibit antibacterial activity.
Materials Science: Its aromatic character and nitrogen atoms inspire materials research.
Dyes and Pigments: Certain derivatives may find applications in dyes and pigments.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For drug-like derivatives, it could involve binding to specific receptors or enzymes. Further studies are needed to elucidate the precise pathways.
Comparison with Similar Compounds
While this compound is unique due to its intricate structure, it shares some features with other polycyclic aromatic compounds. Notable similar compounds include :
- [Compound A]
- [Compound B]
- [Compound C]
Properties
Molecular Formula |
C20H16ClN7O |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C20H16ClN7O/c1-2-11-3-5-13(6-4-11)18-15-16(12-7-9-14(21)10-8-12)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-10,18H,2H2,1H3,(H,24,29)(H,22,25,27) |
InChI Key |
PMRKASPMESZLFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Cl)NC5=NN=NN25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-tert-butylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11389693.png)
![3-methoxy-7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11389698.png)


![Ethyl 4-amino-2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11389730.png)
![6-(4-fluorophenyl)-N-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11389736.png)

![Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11389745.png)
![methyl {3-[2-(2-fluorophenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate](/img/structure/B11389749.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11389757.png)
![2,2-dimethyl-N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B11389758.png)
![6-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11389766.png)
